3-(1-Aminocyclopentyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(1-aminocyclopentyl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c9-8(4-1-2-5-8)6-3-7(10)11/h1-6,9H2,(H,10,11) |
InChI Key |
VTHNEHFAVXJPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Aminocyclopentyl Propanoic Acid and Analogues
Approaches to Aminocyclopentyl Moiety Synthesis
The construction of the 1-aminocyclopentyl core is a critical step in the synthesis of the target compound. Primary methods involve building the cyclic structure from acyclic precursors or modifying existing cyclic starting materials.
Cyclopentanone-Derived Routes
Cyclopentanone (B42830) serves as a readily available and versatile starting material for the synthesis of the 1-aminocyclopentyl moiety. Two classical methods for the synthesis of α-amino acids from ketones are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker synthesis involves the reaction of cyclopentanone with ammonia (B1221849) and cyanide, typically from a source like potassium cyanide, to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired 1-aminocyclopentanecarboxylic acid. masterorganicchemistry.comorganic-chemistry.orgnrochemistry.commasterorganicchemistry.comwikipedia.org
A general representation of the Strecker synthesis starting from cyclopentanone is as follows:
Imine formation: Cyclopentanone reacts with ammonia to form a cyclopentyl imine.
Cyanide addition: A cyanide ion attacks the imine to form 1-aminocyclopentanecarbonitrile.
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield 1-aminocyclopentanecarboxylic acid.
The Bucherer-Bergs reaction provides an alternative route from cyclopentanone, utilizing ammonium (B1175870) carbonate and a cyanide source to produce a hydantoin (B18101) intermediate. This hydantoin can then be hydrolyzed to afford the α-amino acid. alfa-chemistry.comwikipedia.orgmdpi.comorganic-chemistry.orgnih.gov This multicomponent reaction is known for its efficiency in creating 5,5-disubstituted hydantoins. mdpi.com
| Route | Key Reagents | Intermediate | Final Product of this Stage |
| Strecker Synthesis | NH₃, KCN, H₃O⁺ | 1-Aminocyclopentanecarbonitrile | 1-Aminocyclopentanecarboxylic acid |
| Bucherer-Bergs Reaction | (NH₄)₂CO₃, KCN, H₃O⁺ | Cyclopentanespiro-5-hydantoin | 1-Aminocyclopentanecarboxylic acid |
Derivatization from Related Aminocyclopentyl Carboxylic Acids
Another strategic approach involves starting with a pre-existing aminocyclopentyl carboxylic acid and modifying it to achieve the desired structure. For instance, stereoselective syntheses of aminocyclopentane dicarboxylic acids have been reported, which could potentially be selectively decarboxylated to yield a simpler aminocyclopentyl carboxylic acid precursor. nih.gov Furthermore, patents have described synthetic routes to aminocyclopentane tricarboxylic acids, indicating the feasibility of manipulating substituted cyclopentane (B165970) rings. google.com
Strategies for Propanoic Acid Side Chain Formation
Once the aminocyclopentyl moiety is synthesized, the next critical phase is the attachment and formation of the propanoic acid side chain.
Acrylic Acid Derivative Incorporations
A common and direct method for introducing a propanoic acid side chain is through the conjugate addition of an amine to an acrylic acid derivative. google.commasterorganicchemistry.comlibretexts.org In this case, the amino group of a 1-aminocyclopentane derivative could act as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound like acrylic acid or its esters. This Michael-type addition is a well-established method for forming β-amino acids. illinois.eduresearchgate.net
The general reaction is as follows:
Nucleophilic attack: The primary amine of the aminocyclopentyl group adds to the double bond of an acrylate (B77674).
Protonation: The resulting enolate is protonated to give the final 3-(1-aminocyclopentyl)propanoic acid ester, which can then be hydrolyzed to the carboxylic acid.
Beta-Amino Acid Synthetic Approaches
The synthesis of β-amino acids is a broad field with several established methods that can be adapted for the synthesis of this compound. illinois.eduresearchgate.netnih.gov These methods include:
Mannich-type reactions: These involve the condensation of an amine, an enolizable carbonyl compound, and a non-enolizable carbonyl compound.
Hydrogenation of β-amino acrylates: This method involves the reduction of a double bond in a precursor molecule that already contains the desired carbon skeleton.
Homologation of α-amino acids: Techniques like the Arndt-Eistert reaction can extend the carbon chain of an α-amino acid to a β-amino acid. illinois.edu
| Approach | Description | Key Transformation |
| Acrylic Acid Derivative Incorporation | Conjugate addition of the aminocyclopentyl moiety to an acrylate. | C-N bond formation via Michael addition. |
| Mannich-type Reactions | A three-component condensation reaction. | Formation of a new C-C bond adjacent to a nitrogen atom. |
| Hydrogenation | Reduction of a C=C double bond in a β-amino acrylate precursor. | Saturation of the carbon chain. |
| Arndt-Eistert Homologation | Chain extension of an α-amino acid. | Conversion of a carboxylic acid to its next higher homologue. |
Chiral Synthesis and Stereocontrol
Achieving stereocontrol is crucial when synthesizing chiral molecules for biological applications. Asymmetric synthesis of this compound can be approached by introducing chirality either during the formation of the aminocyclopentyl moiety or during the construction of the propanoic acid side chain.
For the aminocyclopentyl core, asymmetric versions of the Strecker reaction have been developed using chiral auxiliaries or catalysts. wikipedia.org Similarly, stereoselective syntheses of aminocyclopentane derivatives have been achieved through various methods, including those starting from chiral precursors like L-serine. nih.gov The use of chiral catalysts in the conjugate addition of amines to α,β-unsaturated esters is also a well-documented strategy for achieving high enantioselectivity. princeton.eduresearchgate.net
The development of stereoselective methods is critical for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Enantioselective Synthetic Routes
The establishment of specific stereochemistry is crucial for the biological function of molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A notable approach for the enantioselective synthesis of a related cyclic amino acid, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), utilizes an alkylidene carbene 1,5-C-H insertion reaction as the key stereochemistry-defining step. nih.govresearchgate.net This strategy begins with a chiral precursor, Garner's aldehyde, which is elaborated into a ketone. nih.gov Treatment of this ketone with lithio(trimethylsilyl)diazomethane generates a cyclopentene (B43876) product with high enantiomeric excess. nih.gov Subsequent chemical modifications then yield the final amino acid. nih.gov
Another powerful method for the enantioselective synthesis of cyclopentene-based amino acids with a quaternary carbon center involves a sequential one-pot procedure. acs.org This process combines an enantioselective spirocyclization reaction with an acidic azlactone opening. acs.org The key spirocyclization step between a propargylated azlactone and an enal is catalyzed by a cooperative system of a chiral secondary amine and an achiral palladium(0) complex. acs.org This methodology provides access to the desired amino acid derivatives as major diastereoisomers with high enantioselectivity. acs.org
Table 1: Key Enantioselective Synthetic Strategies for Cyclopentane Amino Acid Analogues
| Method | Key Reaction | Starting Material Example | Catalyst System | Typical Enantiomeric Excess (ee) |
| Alkylidene Carbene 1,5-C-H Insertion | Intramolecular C-H insertion of an alkylidene carbene | Ketone derived from Garner's aldehyde | Lithio(trimethylsilyl)diazomethane | High |
| Spirocyclization/Azlactone Opening | Cooperative catalytic spirocyclization | Propargylated azlactone and enal | Chiral secondary amine and Pd(0) complex | 85-97% |
Diastereoselective Control in Cyclopentane Systems
When multiple stereocenters are present in a molecule, controlling their relative orientation (diastereoselectivity) is a significant synthetic challenge. In the synthesis of substituted cyclopentane systems, several strategies can be employed to achieve diastereoselective control. One approach involves the use of cyclic precursors that already contain defined stereocenters, which then direct the stereochemistry of subsequent reactions. For instance, the synthesis of polyhydroxylated cyclopentane β-amino acids can be achieved from hexoses like D-mannose and D-galactose. nih.gov Key steps in this process include a ring-closing metathesis to form the cyclopentene ring, followed by a stereoselective aza-Michael addition to introduce the amino group. nih.gov The existing stereocenters in the sugar starting material guide the stereochemical outcome of these transformations.
Another strategy for achieving diastereoselectivity is through substrate control, where the inherent steric and electronic properties of the substrate favor the formation of one diastereomer over another. For example, in the functionalization of cyclopentenones via an aza-Michael reaction, the diastereoselectivity can be influenced by hydrogen bonding between a tertiary alcohol on the substrate and the incoming nucleophile. ucd.ie This interaction directs the approach of the nucleophile, leading to the preferential formation of a single diastereomer.
While not a cyclopentane system, the principles of diastereoselective synthesis of cyclopropane (B1198618) amino acids can also provide insights. In one method, the cyclopropanation of dehydroamino acids with diazo compounds can be controlled to favor either the E or Z isomer by choosing between thermal conditions or a metal catalyst, respectively. nih.govresearchgate.net This highlights how the choice of reaction conditions can be pivotal in directing diastereoselectivity.
Advanced Synthetic Strategies for Complex Derivatives
The synthesis of more complex derivatives of this compound often requires sophisticated strategies to manage multiple reactive functional groups and to introduce diverse structural modifications.
Protective Group Chemistry
In the synthesis of peptides and complex molecules containing amino acids, the use of protecting groups is essential to prevent unwanted side reactions. nih.gov Protecting groups are temporary modifications of reactive functional groups, such as amines and carboxylic acids, that allow for selective reactions at other positions in the molecule. jocpr.com For the synthesis of peptides incorporating this compound, both the α-amino group and the propanoic acid carboxyl group would require protection.
The carboxyl group of the propanoic acid side chain would also need to be protected, for instance, as a tert-butyl (tBu) ester when using an Fmoc-based strategy for the α-amino group. creative-peptides.com This orthogonality of protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of one functional group while others remain protected. biosynth.com
Table 2: Common Protecting Groups in Peptide Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) |
| Carboxyl | tert-Butyl ester | tBu | Acidic (e.g., TFA) |
| Carboxyl | Benzyl ester | Bzl | Hydrogenolysis |
Semi-Recombinant Methodologies in Peptide Synthesis
For the production of large peptides or proteins containing non-natural amino acids like this compound, a combination of biological and chemical methods, known as semi-recombinant methodologies, can be highly effective. google.com This approach leverages the efficiency of recombinant DNA technology to produce the majority of the peptide chain, while chemical synthesis is used to incorporate the non-natural amino acid. acs.org
A typical semi-recombinant strategy involves the recombinant expression of a precursor protein, often as a fusion protein to enhance expression and stability. google.com This precursor contains a specific cleavage site that allows for the removal of the fusion partner and the generation of a large peptide fragment. google.com Separately, a smaller peptide fragment containing the desired non-natural amino acid is synthesized chemically. google.com Finally, the two fragments are joined together using a process called chemical ligation to form the full-length target peptide. acs.org
This hybrid approach combines the advantages of both recombinant production (for large-scale and cost-effective synthesis of long peptide chains) and chemical synthesis (for the flexibility to incorporate a wide variety of non-natural amino acids). google.com
Functionalization and Scaffold Derivatization
The cyclopentane ring and the propanoic acid side chain of this compound offer multiple points for further functionalization and derivatization to create a library of analogues with diverse properties. The carboxylic acid of the propanoic acid side chain can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, using standard organic chemistry transformations. acs.org For example, amide coupling with different amines can be used to explore the structure-activity relationship of this part of the molecule.
The cyclopentane scaffold itself can also be modified. If a cyclopentene precursor is used in the synthesis, the double bond can be subjected to a range of reactions, including epoxidation, dihydroxylation, and hydrogenation, to introduce new stereocenters and functional groups. nih.gov Furthermore, C-H functionalization reactions can potentially be used to directly introduce substituents onto the cyclopentane ring, although this can be challenging to achieve with high selectivity.
Derivatization can also be performed on the amino group, for instance, through acylation or alkylation, to modify the properties of the N-terminus of the amino acid. The versatility of the this compound scaffold makes it an attractive starting point for the development of novel peptidomimetics and other biologically active molecules.
Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of "3-(1-Aminocyclopentyl)propanoic acid." Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of "this compound." By analyzing the chemical shifts in ¹H and ¹³C NMR spectra, the precise location of each hydrogen and carbon atom in the molecule can be determined. While specific spectral data for "this compound" is not widely published in publicly accessible literature, typical chemical shift ranges for similar structural motifs can be predicted.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds. Actual values may vary.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- (propanoic acid chain, adjacent to COOH) | 2.2 - 2.5 | Triplet |
| -CH₂- (propanoic acid chain, adjacent to cyclopentyl) | 1.6 - 1.9 | Triplet |
| -CH₂- (cyclopentyl ring) | 1.4 - 1.8 | Multiplet |
| -NH₂ | 1.0 - 3.0 (broad) | Singlet |
| -COOH | 10.0 - 13.0 (broad) | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on general principles of NMR spectroscopy and data for analogous compounds. Actual values may vary.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -COOH | 170 - 185 |
| C-1 (cyclopentyl, attached to N) | 55 - 65 |
| C-2, C-5 (cyclopentyl) | 30 - 40 |
| C-3, C-4 (cyclopentyl) | 20 - 30 |
| -CH₂- (propanoic acid chain, adjacent to COOH) | 30 - 40 |
| -CH₂- (propanoic acid chain, adjacent to cyclopentyl) | 25 - 35 |
Mass Spectrometry (MS) Applications
Table 3: Predicted Mass Spectrometry Data for this compound Note: This table is based on the chemical formula C₈H₁₅NO₂. Fragmentation patterns are hypothetical.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 158.1125 | Molecular ion (protonated) |
| [M-H₂O+H]⁺ | 140.1019 | Loss of water |
| [M-COOH+H]⁺ | 113.1172 | Loss of the carboxyl group |
| [C₅H₈N]⁺ | 82.0651 | Fragment from cyclopentyl amine moiety |
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. For "this compound," a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid or trifluoroacetic acid. Detection can be achieved using various detectors, including UV-Vis (after derivatization, as amino acids lack a strong chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).
Table 4: General HPLC Method Parameters for Amino Acid Analysis Note: This is a generalized method and would require optimization for "this compound."
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-based gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV (with pre-column derivatization) or Mass Spectrometry |
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Since "this compound" is a non-volatile amino acid, it requires derivatization to increase its volatility before GC analysis. Common derivatization agents for amino acids include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA). The resulting derivatives can then be separated on a capillary GC column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Table 5: General GC Method Parameters for Derivatized Amino Acid Analysis Note: This is a generalized method and would require optimization for the specific derivative of "this compound."
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | FID or Mass Spectrometer |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. The principles of separation for "this compound" by UPLC are similar to HPLC, employing reversed-phase chromatography. UPLC is often coupled with mass spectrometry (UPLC-MS) for highly sensitive and selective analysis, making it a powerful tool for the characterization and quantification of this compound in complex matrices.
Table 6: General UPLC Method Parameters for Amino Acid Analysis Note: This is a generalized method and would require optimization for "this compound."
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Fast gradient from low to high %B |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | Mass Spectrometry (e.g., TQ or Q-TOF) |
Advanced Characterization in Biological Systems
To investigate the interaction of "this compound" with biological targets such as receptors or transporters, radiolabeling is an indispensable technique. This involves replacing one of the atoms in the molecule with a radioactive isotope. The choice of isotope is critical and depends on the desired application, with common choices for small molecules being tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) for in vitro binding assays, and positron emitters like fluorine-18 (B77423) (¹⁸F) for in vivo imaging studies using Positron Emission Tomography (PET). nih.govwaters.com
The synthesis of a radiolabeled version of "this compound" would require a multi-step process. For instance, introducing ¹⁸F, a common radioisotope for PET imaging, could be achieved through nucleophilic substitution on a suitable precursor molecule. A study on a similar cyclic amino acid, (3R,4R)-1-amino-3-fluoro-4-(fluoro-¹⁸F)cyclopentane-1-carboxylic acid, demonstrated a successful radiosynthesis pathway that could potentially be adapted. sigmaaldrich.comnih.gov This process typically involves the preparation of a precursor containing a good leaving group, followed by the reaction with the radioisotope (e.g., [¹⁸F]fluoride). The radiolabeled product is then purified, often using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before use in biological assays. nih.gov
The resulting radioligand can then be used in binding assays to determine the affinity (Kd) and density (Bmax) of binding sites for "this compound" in various tissues or cell preparations. These studies provide crucial information about the compound's mechanism of action and potential biological targets.
Table 2: Potential Radioligand Labeling Strategies for this compound
| Isotope | Labeling Position | Potential Synthetic Approach | Application |
| ¹⁸F | On the cyclopentyl ring or propanoic acid chain | Nucleophilic substitution of a leaving group (e.g., tosylate, mesylate) on a precursor molecule with [¹⁸F]fluoride. nih.gov | In vivo imaging with Positron Emission Tomography (PET) to study biodistribution and target engagement. nih.gov |
| ¹⁴C | Within the carbon skeleton (e.g., carboxylic acid carbon) | Introduction of a ¹⁴C-labeled synthon (e.g., [¹⁴C]KCN) early in the synthetic route. waters.com | In vitro binding assays, metabolism studies, and autoradiography. |
| ³H | Non-exchangeable C-H bonds | Catalytic tritium exchange or reduction of an unsaturated precursor with tritium gas. | In vitro receptor binding assays requiring high specific activity. |
Sample Preparation and Extraction Techniques
The accurate quantification of "this compound" in biological matrices such as plasma, urine, or tissue homogenates necessitates robust sample preparation and extraction procedures to remove interfering substances. creative-proteomics.com A common initial step for biological fluid analysis is deproteinization, which can be achieved through acid precipitation using reagents like trichloroacetic acid (TCA) or perchloric acid (PCA), or by ultrafiltration. creative-proteomics.comnih.gov
Following deproteinization, solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of amino acids from complex samples. nih.govnih.gov For "this compound," a strong cation-exchange (SCX) SPE cartridge could be employed. nih.gov At an acidic pH, the amino group of the compound would be protonated, allowing it to bind to the negatively charged sorbent. Interfering substances can be washed away, and the compound of interest can then be eluted using a buffer with a high pH or high salt concentration. nih.gov
For analysis by methods like HPLC, derivatization is often necessary to enhance the detectability of amino acids, as most lack a strong chromophore or fluorophore. myfoodresearch.com Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a fluorescent tag, significantly improving the sensitivity of the analytical method. nih.govcreative-proteomics.com
Table 3: General Workflow for Sample Preparation and Extraction of this compound from Biological Fluids
| Step | Procedure | Rationale |
| 1. Deproteinization | Addition of trichloroacetic acid (TCA) or perchloric acid (PCA) followed by centrifugation, or ultrafiltration. creative-proteomics.comnih.gov | To remove proteins and other macromolecules that can interfere with the analysis and damage analytical columns. creative-proteomics.com |
| 2. Solid-Phase Extraction (SPE) | Loading the deproteinized sample onto a strong cation-exchange (SCX) cartridge at an acidic pH, followed by washing and elution. nih.govnih.gov | To selectively isolate and concentrate the amino acid from other components of the biological matrix. nih.gov |
| 3. Derivatization (Optional) | Reaction with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govcreative-proteomics.com | To enhance the detectability of the compound in analytical techniques like HPLC with fluorescence detection. myfoodresearch.com |
| 4. Analysis | Injection of the prepared sample into an analytical instrument such as an HPLC or LC-MS system. | For the separation, identification, and quantification of the compound. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Identification of Key Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For 3-(1-Aminocyclopentyl)propanoic acid, the key pharmacophoric elements are the aminocyclopentyl ring and the propanoic acid moiety.
The aminocyclopentyl ring serves multiple critical functions in the biological activity of the molecule. Primarily, it acts as a rigid scaffold that holds the amino group in a specific spatial orientation. This conformational constraint is a common strategy in drug design to enhance binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The cyclopentyl ring, being a non-polar and rigid structure, can engage in favorable van der Waals interactions within a hydrophobic pocket of a receptor or enzyme.
The position of the amino group on the cyclopentyl ring is a critical determinant of biological activity. Studies on related cyclic amino acid derivatives have shown that the relative stereochemistry and the distance between the amino group and other functional groups significantly impact target engagement. For instance, in a series of 3-cis-(3-aminocyclopentyl)indoles, the cis stereoisomer exhibited significantly higher potency as a serotonin (B10506) reuptake inhibitor compared to the trans isomer, highlighting the importance of the precise spatial arrangement of the amino group.
The propanoic acid moiety is another essential component of the pharmacophore, primarily due to its carboxylic acid group. The carboxyl group is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with complementary residues, such as arginine or lysine, in the binding site of a target protein. This interaction is often a key anchoring point for the molecule.
The length and flexibility of the propanoic acid chain are also important. The three-carbon linker provides optimal spacing between the aminocyclopentyl ring and the carboxylate group, allowing the molecule to bridge specific interaction points within a binding site. Modifications to the length of this linker can significantly alter biological activity by changing the distance between the key pharmacophoric features.
Influence of Stereochemistry on Biological Activity
Chirality plays a pivotal role in the biological activity of many drugs, as biological targets such as receptors and enzymes are themselves chiral. This compound possesses stereocenters, leading to the existence of different stereoisomers (enantiomers and diastereomers).
The spatial arrangement of the amino and propanoic acid substituents on the cyclopentyl ring gives rise to diastereomers (cis and trans isomers). It is highly probable that one diastereomer will exhibit greater biological activity than the other due to a more favorable fit into the binding site of the target. For example, the relative orientation of the functional groups in the cis isomer might allow for optimal interactions with the receptor, while the trans isomer may not be able to adopt the required conformation.
Furthermore, the carbon atom to which the amino group is attached is a stereocenter, leading to a pair of enantiomers for each diastereomer. Biological systems often exhibit a high degree of enantioselectivity, meaning that one enantiomer (the eutomer) will be significantly more active than the other (the distomer). This is because the three-dimensional arrangement of atoms in the eutomer complements the chiral environment of the binding site, leading to a more stable drug-receptor complex.
Conformational analysis of this compound is essential to identify the low-energy, biologically active conformation. The cyclopentyl ring can adopt various puckered conformations, such as the envelope and twist forms. The preferred conformation will be influenced by the steric and electronic effects of the substituents. The active conformation is the specific three-dimensional shape that the molecule adopts when it binds to its biological target. Computational modeling and spectroscopic techniques can be employed to predict and identify these active conformations, which can then guide the design of more rigid and potent analogs.
Systematic Chemical Modifications for SAR Elucidation
To fully elucidate the SAR of this compound, systematic chemical modifications of its structure are necessary. The findings from these modifications can provide a detailed map of the interactions between the molecule and its target.
Modifications of the Aminocyclopentyl Ring:
Ring Size: Altering the ring size to cyclobutyl, cyclohexyl, or cycloheptyl can provide insights into the optimal ring size for fitting into the binding pocket.
Substitution on the Ring: Introducing substituents (e.g., methyl, hydroxyl, or fluoro groups) at different positions on the cyclopentyl ring can probe for additional binding interactions and explore the steric and electronic tolerance of the binding site.
Position of the Amino Group: Moving the amino group to other positions on the cyclopentyl ring (e.g., 2- or 3-position) would likely have a profound impact on activity by altering the crucial distance and orientation relative to the propanoic acid moiety.
Modifications of the Propanoic Acid Moiety:
Chain Length: Synthesizing analogs with shorter (acetic acid) or longer (butanoic acid) side chains can determine the optimal distance between the cyclic scaffold and the acidic group.
Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a phosphonic acid, can modulate the acidity and pharmacokinetic properties of the molecule while potentially maintaining or improving biological activity.
Substitution on the Propanoic Acid Chain: Introducing substituents on the alpha or beta carbons of the propanoic acid chain can influence the molecule's conformation and interaction with the target.
The following table summarizes hypothetical SAR data based on the principles discussed:
| Modification | Position | Substituent/Change | Predicted Effect on Activity | Rationale |
| Aminocyclopentyl Ring | - | Change to Cyclohexyl | Likely decrease | May alter the conformation and distance between key functional groups, leading to a poorer fit in the binding site. |
| C-2 or C-4 | Methyl | Variable | Could provide additional hydrophobic interactions if a corresponding pocket exists, or cause steric hindrance. | |
| C-1 | Change to Guanidinium (B1211019) | Potentially increase | The guanidinium group is a strong basic group that could form stronger ionic interactions. | |
| Propanoic Acid Moiety | - | Change to Acetic Acid | Likely decrease | Shorter chain may not be able to reach a key interaction point in the binding site. |
| - | Change to Butanoic Acid | Likely decrease | Longer chain may introduce unfavorable steric interactions or position the acidic group suboptimally. | |
| Carboxyl Group | Tetrazole | Potentially maintain or improve | Tetrazole is a common bioisostere for carboxylic acid and may offer improved metabolic stability. |
These systematic modifications, coupled with biological testing, are essential for building a comprehensive SAR model for this compound, which can ultimately guide the design of more potent and selective therapeutic agents.
Substituent Effects on the Cyclopentane (B165970) Ring
The cyclopentane ring serves as a scaffold to hold the key pharmacophoric elements—the amino and carboxylic acid groups—in a specific spatial orientation, thereby restricting the conformational flexibility inherent in the GABA backbone. SAR studies have revealed that both the stereochemistry of these groups and the introduction of unsaturation into the ring are critical determinants of activity and receptor selectivity.
One key area of investigation has been the relative orientation of the amino and carboxylic acid substituents. Studies on closely related analogs, such as cis- and trans-3-aminocyclopentanecarboxylic acid, have demonstrated that stereochemistry significantly impacts efficacy at GABA receptors. For instance, at recombinant human GABAC receptors (ρ1 and ρ2), (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) acts as a moderately potent partial agonist, whereas its enantiomer, (-)-TACP, is a weak partial agonist with low intrinsic activity. nih.gov This highlights a clear stereochemical preference for binding and activation at these receptors.
Furthermore, the introduction of a double bond within the cyclopentane ring, creating a cyclopentene (B43876) structure, has profound effects on the pharmacological profile. The compound 4-aminocyclopent-1-ene-1-carboxylic acid, another conformationally restricted GABA analog, displays distinct activity depending on its stereochemistry. The (+)-(4S) isomer is a potent agonist at GABAA receptors, being approximately twice as potent as GABA itself, while showing minimal activity as a GABA uptake inhibitor. nih.gov Conversely, the (-)-(4R) isomer is a selective inhibitor of GABA uptake, with a potency comparable to the well-known uptake inhibitor nipecotic acid. nih.gov This demonstrates that subtle changes in the ring structure can switch the primary target of the molecule from a receptor to a transporter.
At GABAC receptors, the effect of unsaturation is also pronounced. The analog (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) does not activate these receptors but instead acts as a potent antagonist. nih.gov This contrasts sharply with the agonist or partial agonist activity of the saturated cyclopentane analogs, indicating that the flatter conformation imposed by the double bond is tolerated in the binding pocket but prevents the conformational changes required for receptor activation.
| Compound | Receptor/Transporter | Activity | Potency/Efficacy |
| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | GABAC (ρ1) | Partial Agonist | EC50 = 2.7 µM |
| (-)-trans-3-Aminocyclopentanecarboxylic acid ((-)-TACP) | GABAC (ρ1, ρ2) | Weak Partial Agonist | Inhibited 56-62% of GABA-induced current at 100 µM |
| (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABAA | Agonist | ~2x more potent than GABA |
| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA Uptake | Inhibitor | IC50 similar to racemic nipecotic acid |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | GABAC (ρ1) | Antagonist | Ki = 6.0 µM |
Carboxylic Acid Functional Group Modifications
The carboxylic acid group is a critical pharmacophoric element, typically ionized at physiological pH, which engages in key ionic interactions with positively charged residues (e.g., arginine) in the binding sites of GABA receptors. Modifications to this group are explored to enhance properties such as membrane permeability, metabolic stability, and oral bioavailability, or to fine-tune binding affinity and activity.
Common strategies for modifying the carboxylic acid group include esterification, amidation, and bioisosteric replacement.
Esterification : Converting the carboxylic acid to an ester can neutralize its negative charge, increasing lipophilicity and potentially improving blood-brain barrier penetration. These ester derivatives often act as prodrugs, which are inactive themselves but are hydrolyzed in vivo by esterases to release the active carboxylic acid parent compound.
Amidation : The formation of amide derivatives is another approach to mask the carboxylic acid. Amides are generally more stable to hydrolysis than esters. The biological activity of amide derivatives can vary significantly depending on the nature of the amine used for the derivatization. nih.gov
Bioisosteric Replacement : This advanced medicinal chemistry strategy involves replacing the carboxylic acid with a different functional group that mimics its key physicochemical properties (acidity, size, shape, and hydrogen bonding capacity) while offering advantages. drughunter.comnih.gov Common bioisosteres for carboxylic acids include:
Tetrazoles : The 1H-tetrazole ring is a widely used carboxylic acid surrogate. It possesses a similar pKa and planar structure, allowing it to engage in similar ionic and hydrogen bonding interactions as a carboxylate. cambridgemedchemconsulting.com Tetrazoles can offer improved metabolic stability and pharmacokinetic profiles.
Acyl Sulfonamides : These groups are also acidic and can act as effective mimics of the carboxylate group in binding interactions.
Hydroxamic Acids : This functional group can also serve as a bioisostere, though its properties can differ significantly.
Phosphonic/Phosphinic Acids : In the context of GABA analogs, replacement of the carboxylic acid with phosphonic or phosphinic acid groups has been shown to produce compounds that retain affinity for GABA receptors but may exhibit altered intrinsic activity, sometimes converting agonists into antagonists. nih.gov
| Modification Type | Rationale | Potential Outcome | Example Bioisostere |
| Esterification | Increase lipophilicity, create prodrug | Improved BBB penetration, release of active acid in vivo | Methyl or Ethyl Ester |
| Amidation | Increase metabolic stability, modulate binding | Enhanced duration of action, altered potency | Primary or Secondary Amide |
| Bioisosteric Replacement | Improve pharmacokinetics, alter acidity, new IP | Better metabolic profile, improved oral bioavailability | 1H-Tetrazole |
| Bioisosteric Replacement | Modulate intrinsic activity | Conversion of agonist to antagonist | Phosphonic Acid |
Amino Group Derivatizations
The primary amino group of this compound is fundamental to its activity, mimicking the amino group of GABA and forming a key salt bridge with an acidic residue in the receptor binding pocket. Derivatization of this group, such as through N-alkylation or N-acylation, generally leads to a significant decrease or complete loss of affinity for GABA receptors, as the positive charge required for the ionic interaction is lost or sterically hindered.
However, in the context of GABA transporters, the SAR can be different. For some classes of GABA uptake inhibitors, N-alkylation with lipophilic groups can enhance potency and selectivity. For instance, in related scaffolds like pyrrolidine-2-yl acetic acids, N-alkylation is a known strategy to develop potent GABA transport inhibitors. researchgate.net This suggests that while derivatization of the amino group is detrimental for direct receptor agonism, it could be a viable strategy to repurpose the scaffold towards inhibiting GABA transporters.
Common derivatization strategies include:
N-Alkylation : The introduction of one or two alkyl groups to the nitrogen atom. This can increase steric bulk and lipophilicity while altering the basicity of the amine. nih.gov
N-Acylation : The reaction of the amine with a carboxylic acid or its derivative to form an amide. This neutralizes the basicity of the nitrogen and introduces a hydrogen bond donor (the N-H) and acceptor (the carbonyl oxygen), fundamentally changing its interaction profile. researchgate.net
These modifications are generally not pursued when aiming for direct GABA receptor agonism but can be valuable in exploring activity at other related targets or in creating prodrugs that release the active primary amine after metabolic cleavage.
Mechanistic Investigations of Biological Activity
Cellular and Molecular Mechanisms
Interactions with Cellular Macromolecules
Following a comprehensive search of available scientific literature, no specific research findings detailing the interactions of 3-(1-Aminocyclopentyl)propanoic acid with cellular macromolecules were identified. Consequently, data regarding its binding to specific proteins, enzymes, or nucleic acids, including detailed binding affinities, inhibition constants, or structural interaction data, are not available in the public domain.
Therefore, it is not possible to provide a detailed account or data tables concerning the molecular-level mechanisms and macromolecular targets of this compound at this time. Further experimental research would be required to elucidate these specific biological interactions.
Computational Chemistry and Cheminformatics Applications
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 3-(1-Aminocyclopentyl)propanoic acid, might interact with a biological target, typically a protein.
Binding Mode Prediction
Predicting the binding mode of a ligand within a protein's active site is a primary application of molecular docking. This involves sampling a vast number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the binding site. For this compound, this would involve docking the molecule into the active site of a target protein to elucidate potential hydrogen bonds, hydrophobic interactions, and ionic interactions.
Currently, there is a lack of specific published studies detailing the binding mode prediction of this compound with any particular protein target. However, a hypothetical docking study could yield results similar to those presented in the interactive table below, illustrating the types of interactions and their corresponding energies.
Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -7.5 | Lys72, Glu91 | Hydrogen Bond, Ionic |
| GABA Receptor | -8.2 | Arg120, Phe201 | Ionic, Hydrophobic |
| Cathepsin K | -6.9 | Gly66, Asn160 | Hydrogen Bond |
Rational Ligand Design
Rational ligand design utilizes the structural information of a target protein to design molecules that are predicted to bind with high affinity and selectivity. nih.gov This process can be structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of known active molecules is used to derive a pharmacophore model. Should this compound show promising activity, its cyclopentyl ring, amino group, and propanoic acid moiety could be systematically modified to improve its binding characteristics.
While no specific rational design studies involving this compound are documented, the general principles would apply. For instance, if initial docking studies revealed a void in the binding pocket, the cyclopentyl group could be functionalized with additional chemical groups to fill this space and increase binding affinity.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of molecules in different environments.
Solvent Effects on Conformation
The conformation of this compound can be significantly influenced by the surrounding solvent. In a polar solvent like water, the molecule is likely to adopt conformations that maximize the exposure of its polar amino and carboxyl groups to the solvent, while in a nonpolar environment, it might fold to minimize the exposure of these groups. MD simulations can explicitly model the solvent molecules and provide insights into how solvent interactions affect the conformational equilibrium of the compound.
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govsemanticscholar.org These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and experimentally measured activity.
For a series of analogs of this compound, a QSAR model could be developed to predict their biological activity. This would involve synthesizing and testing a range of derivatives with modifications to the cyclopentyl ring or the propanoic acid chain. The resulting data would then be used to build a predictive model. Such models are valuable for prioritizing the synthesis of new compounds and for gaining insights into the structural features that are important for activity. acs.orgresearchgate.net
Although no specific QSAR studies for this compound have been published, a hypothetical QSAR study could generate a model represented by the following interactive data table.
Hypothetical QSAR Model for this compound Analogs
| Descriptor | Coefficient | p-value | Interpretation |
|---|---|---|---|
| LogP (Lipophilicity) | 0.54 | <0.05 | Increased lipophilicity positively correlates with activity. |
| Topological Polar Surface Area (TPSA) | -0.21 | <0.05 | Increased polarity negatively correlates with activity. |
| Molecular Weight | 0.03 | >0.05 | Not a statistically significant descriptor in this model. |
De Novo Design and Virtual Screening
Computational techniques such as de novo design and virtual screening are powerful tools for the discovery of novel ligands with desired biological activities. nih.govresearchgate.net These methods are particularly valuable in the search for new anticonvulsant agents based on the scaffold of molecules like this compound.
De Novo Design is a computational approach that aims to generate novel molecular structures with a high affinity for a specific biological target. nih.govresearchgate.net The process typically starts with a "seed" structure or a pharmacophore model that encapsulates the essential features for biological activity. For compounds related to this compound, a de novo design strategy might involve growing a molecule within the known binding site of a target, such as the α2δ subunit of voltage-gated calcium channels, ensuring that the new structure maintains the key interactions of known ligands. nih.gov
Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. cam.ac.uk This process can be either structure-based or ligand-based.
Structure-based virtual screening relies on the 3D structure of the target protein. nih.gov Potential ligands are "docked" into the binding site of the protein, and their binding affinity is estimated using a scoring function. This method has been applied to identify novel anticonvulsant compounds that target voltage-gated ion channels. nih.gov
Ligand-based virtual screening is used when the 3D structure of the target is unknown. cam.ac.uk It involves searching for molecules in a database that are structurally similar to known active compounds. This can be based on 2D similarity (e.g., fingerprints) or 3D similarity (e.g., shape and pharmacophore matching).
The following table outlines the general workflow for de novo design and virtual screening in the context of discovering novel analogs of this compound.
Table 3: Workflow for De Novo Design and Virtual Screening
| Step | De Novo Design | Virtual Screening |
|---|---|---|
| 1. Target/Template Definition | Define the binding site of the target protein (e.g., α2δ subunit) or a pharmacophore model based on known active ligands. nih.govnih.gov | Select a known active ligand as a template (ligand-based) or the 3D structure of the target protein (structure-based). nih.govcam.ac.uk |
| 2. Library/Fragment Generation | Use a library of molecular fragments to build new molecules within the defined constraints. nih.gov | Utilize large chemical databases (e.g., ZINC, PubChem, Enamine) containing millions of compounds. schrodinger.com |
| 3. Molecule Construction/Docking | Grow and link fragments to generate novel chemical structures that fit the binding site. nih.gov | Dock each molecule from the database into the target's binding site or compare its features to the template. nih.govcam.ac.uk |
| 4. Scoring and Ranking | Score the newly designed molecules based on their predicted binding affinity and other desirable properties (e.g., drug-likeness). nih.gov | Score and rank the database compounds based on their docking score or similarity to the template. cam.ac.uk |
| 5. Hit Selection and Optimization | Select the most promising de novo designed molecules for synthesis and biological evaluation. nih.gov | Select a set of high-scoring "hits" for further experimental testing. cam.ac.uk |
Advanced Research Applications and Future Directions
Development as Chemical Probes for Biological Systems
Chemical probes are essential small molecules used to study and manipulate biological systems. The rigid structure of 3-(1-Aminocyclopentyl)propanoic acid makes it an attractive scaffold for the development of potent and selective chemical probes.
Neurochemical and Pharmacological Research Tools
Derivatives of aminocyclopentane carboxylic acids have shown utility as specific agonists for glutamate (B1630785) receptors, which are crucial in neuroscience research. For instance, the glutamate analogue (trans)-1-amino-cyclopentyl-1,3-dicarboxylate (ACPD) has been utilized in studies on striatal neurons and Xenopus oocytes to specifically stimulate metabotropic glutamate receptors without acting on ionotropic glutamate receptors. nih.gov This specificity allows researchers to dissect the distinct physiological roles of these receptor subtypes in the vertebrate brain. nih.gov While direct research on this compound as a neurochemical probe is not extensively documented, its structural similarity to compounds like ACPD suggests its potential as a scaffold for developing new probes targeting neurotransmitter systems.
Probes for Metabolic Pathway Elucidation
The study of metabolic pathways often relies on isotopically labeled molecules that can be traced through various biochemical transformations. While there is no specific literature detailing the use of this compound for metabolic pathway elucidation, its structure as a non-proteinogenic amino acid presents interesting possibilities. If appropriately labeled, it could be used to investigate the specificity and promiscuity of enzymes involved in amino acid metabolism and transport.
Utility as Peptidomimetics and Peptide Analogues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The incorporation of non-proteinogenic amino acids like this compound is a key strategy in peptidomimetic design. nih.govnih.gov
Incorporation into Oligopeptide Structures
The cyclopentyl ring of this compound introduces a conformational constraint on the peptide backbone when it is incorporated into an oligopeptide. researchgate.netnih.govmdpi.comlifechemicals.com This rigidity helps to pre-organize the peptide into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target. Research on related compounds, such as 2-aminocyclopentanecarboxylic acid (ACPC), has demonstrated that these cyclic amino acids are valuable building blocks for creating peptide foldamers with well-defined secondary structures, like helices. nih.gov The defined stereochemistry of the aminocyclopentyl moiety can be leveraged to control the folding preferences of the resulting peptide.
Design of Proteolytically Stable Peptides
A major limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids is a well-established method to increase the proteolytic stability of peptides. nih.govnih.govmdpi.comresearchgate.net The unique structure of this compound, which is not recognized by standard proteases, can render the adjacent peptide bonds resistant to enzymatic cleavage. This increased stability can significantly prolong the half-life of a peptide-based drug in the bloodstream, thereby enhancing its therapeutic efficacy. researchgate.net
Role as Pharmaceutical Intermediates
Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). The cyclopentane (B165970) ring is a structural motif found in a number of approved drugs. mdpi.com
A closely related compound, 3-(2-oxocyclopentyl)-propionic acid, is a key intermediate in the synthesis of PDE9A (phosphodiesterase type 9A) conditioning agents, which are being investigated for various therapeutic applications. google.com The synthesis of this intermediate highlights the industrial relevance of the 3-cyclopentyl-propionic acid scaffold. google.com Given this precedent, this compound is a valuable intermediate for the synthesis of more complex molecules where the amino group can be further functionalized to build the final API. Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for its straightforward incorporation into larger molecules through standard peptide coupling or other amide bond-forming reactions.
Biological System Exploration (e.g., Plant, Microbial)
While direct experimental studies on the biological activities of this compound in plant and microbial systems are not extensively documented in current literature, the chemical structure of the compound, featuring a propanoic acid moiety and a cyclic amino acid, suggests potential avenues for exploration based on the known functions of related molecules.
Antimicrobial and Antifungal Potential: Derivatives of propanoic acid have been recognized for their antimicrobial properties. For instance, propionic acid is a well-known food preservative that inhibits the growth of mold and some bacteria. mdpi.com Its mechanism of action in fungi involves the induction of apoptosis through a mitochondria-mediated pathway, characterized by the accumulation of reactive oxygen species (ROS). nih.gov
Furthermore, synthetic derivatives of 3-aminopropanoic acid have demonstrated significant antimicrobial and antifungal efficacy. A notable example is the class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have shown structure-dependent activity against a range of multidrug-resistant pathogens. mdpi.comnih.gov Studies on these compounds have revealed promising activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris. nih.govresearchgate.net The antimicrobial potential of these related compounds suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.
Table 1: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Type | Target Organisms | Range of Minimum Inhibitory Concentrations (MIC) | Reference |
|---|---|---|---|
| Hydrazones with heterocyclic substituents | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 to 8 µg/mL | nih.govresearchgate.net |
| Hydrazones with heterocyclic substituents | Vancomycin-resistant Enterococcus faecalis | 0.5 to 2 µg/mL | nih.govresearchgate.net |
| Hydrazones with heterocyclic substituents | Gram-negative pathogens | 8 to 64 µg/mL | nih.govresearchgate.net |
| Hydrazones with heterocyclic substituents | Drug-resistant Candida species | 8 to 64 µg/mL | nih.govresearchgate.net |
Plant Science Applications: In the realm of plant biology, cyclic amino acids that are structurally similar to this compound play crucial roles in plant development. A prominent example is 1-aminocyclopropane-1-carboxylic acid (ACC), a cyclic amino acid that serves as the immediate precursor to the plant hormone ethylene. herts.ac.uk Ethylene is a key regulator of a wide array of developmental processes, including seed germination, root growth, fruit ripening, and senescence. herts.ac.uknih.gov Given this precedent, it is conceivable that this compound could be investigated for its potential to influence plant growth and development, either by mimicking or antagonizing the effects of endogenous plant hormones.
Microbial Metabolism: The metabolism of amino acids by gut microbiota is a critical area of research, with microbial metabolites playing significant roles in host health. nih.gov Certain bacteria can metabolize amino acids to produce various bioactive compounds, including indole (B1671886) propionic acid, which is derived from tryptophan. researchgate.net While the specific metabolism of this compound by microbial communities has not been detailed, its structure as a non-proteinogenic amino acid makes it a candidate for biotransformation by microbial enzymes. researchgate.net Understanding how this compound is metabolized by different microbial species could reveal novel bioactive molecules with physiological effects.
Conceptual Applications in Targeted Molecular Delivery
The unique structural characteristics of this compound, particularly its constrained cyclic amino acid framework, make it a valuable building block for the design of sophisticated molecular delivery systems. Its incorporation into peptides and other molecular constructs can confer properties that are highly desirable for targeted therapeutic and diagnostic applications.
Peptidomimetics with Enhanced Stability and Targeting: A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their inherent conformational flexibility, which can limit their binding affinity and specificity to biological targets. mdpi.com The incorporation of non-natural amino acids, such as cyclic β- and γ-amino acids, into peptide sequences is a well-established strategy to overcome these limitations. mdpi.comrsc.org The cyclopentane ring of this compound imposes a rigid conformational constraint on the peptide backbone, which can lead to the formation of stable secondary structures, such as helices and turns. mdpi.com
This conformational rigidity can enhance the binding affinity of the peptide to its target and, importantly, increase its resistance to enzymatic degradation, thereby prolonging its half-life in biological systems. nih.gov Research has demonstrated that cyclopentane β-amino acids are attractive candidates for the stabilization of bioactive peptides. mdpi.com For example, macrocyclic peptides containing cyclic amino acids have been developed as potent inhibitors of the SARS-CoV-2 main protease. nih.govoup.com
Scaffolds for Targeted Drug Conjugates: The amino and carboxylic acid functional groups of this compound provide convenient handles for chemical conjugation. This allows the compound to be used as a linker or scaffold in the construction of targeted drug delivery systems, such as small molecule-degrader conjugates (SMDCs) or peptide-drug conjugates (PDCs). acs.org In such a construct, a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor) is linked to a therapeutic agent (e.g., a cytotoxic drug). The constrained cyclic structure of the amino acid could provide optimal spatial orientation for the targeting ligand and the payload, potentially enhancing the efficacy and selectivity of the conjugate. The development of cyclopentane-based analogs of the antibiotic muraymycin to target the bacterial enzyme MraY highlights the utility of the cyclopentane core in designing enzyme inhibitors. nih.gov
Modulation of Protein-Protein Interactions: Protein-protein interactions (PPIs) are fundamental to many cellular processes and are increasingly recognized as important drug targets. nih.gov However, the large and often shallow surfaces of PPI interfaces make them challenging to target with traditional small molecules. Cyclic peptides have emerged as a promising modality for modulating PPIs due to their ability to present a larger and more complex binding surface. nih.gov The incorporation of conformationally constrained amino acids like this compound into cyclic peptides could lead to the development of potent and selective inhibitors of PPIs that are implicated in various diseases.
Table 2: Potential Applications in Targeted Molecular Delivery
| Application Area | Rationale | Key Structural Contribution | Potential Advantage |
|---|---|---|---|
| Peptidomimetics | Overcoming the limitations of natural peptides (e.g., proteolytic instability, conformational flexibility). mdpi.com | The cyclopentane ring imposes conformational rigidity on the peptide backbone. mdpi.com | Enhanced stability, increased target affinity and specificity. nih.gov |
| Targeted Drug Conjugates | Serving as a linker or scaffold to connect a targeting moiety to a therapeutic payload. acs.org | Provides functional groups for conjugation and defined spatial orientation. | Improved therapeutic index by delivering drugs specifically to target cells. |
| Protein-Protein Interaction (PPI) Modulation | Creating cyclic peptides that can effectively bind to the large and shallow interfaces of PPIs. nih.gov | The constrained amino acid can help to pre-organize the cyclic peptide into a bioactive conformation. | Development of novel therapeutics for diseases driven by aberrant PPIs. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(1-Aminocyclopentyl)propanoic acid with high stereochemical purity?
- Methodological Answer : Optimize reaction conditions using organocatalysts like DABCO to control stereoselectivity. For example, demonstrates that lowering reaction temperatures (e.g., to -15°C) reduces Z-isomer formation in analogous cyclopentane derivatives. Employ kinetic control via slow reagent addition and monitor reaction progress using HPLC to achieve >90% enantiomeric excess . Post-synthesis purification via flash chromatography (e.g., ISCO RediSep Rf® columns with ethyl acetate/hexane gradients) can isolate the desired stereoisomer .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm cyclopentyl ring geometry and amine-proton coupling. Mass spectrometry (HRMS-ESI) validates molecular weight, while X-ray crystallography resolves absolute configuration if single crystals are obtainable. For intermediates, FT-IR can track functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 2–8) at 37°C. Use LC-MS to quantify degradation products over 72 hours. For hydrolytic stability, incubate with esterases or liver microsomes and monitor via UV-Vis at λ = 280 nm. Compare degradation kinetics to structurally related compounds like β-alanine derivatives .
Advanced Research Questions
Q. What enzymatic interactions are plausible for this compound in mammalian cells?
- Methodological Answer : Investigate substrate specificity with mitochondrial enzymes (e.g., enoyl-CoA hydratase) by synthesizing its CoA-thioester derivative. Use stopped-flow kinetics to measure catalytic efficiency (kcat/KM) and compare to natural substrates like (E)-3-(2,6-dimethylphenoxy)acrylic acid, which shows enhanced turnover rates . Molecular docking (AutoDock Vina) can predict binding affinity to enzyme active sites .
Q. How can contradictory stereochemical outcomes in synthesis be resolved?
- Methodological Answer : Apply multivariate analysis (e.g., DoE) to identify critical factors (catalyst loading, solvent polarity). For instance, shows that DABCO increases E-isomer prevalence in thioether derivatives by stabilizing transition states via H-bonding. Contrastingly, triethylamine favors Z-isomers due to steric effects. Use <sup>13</sup>C NMR coupling constants (JCH) to distinguish isomers .
Q. What in vitro models are suitable for evaluating cellular uptake and bioactivity?
- Methodological Answer : Use murine cardiomyocytes (e.g., HL-1 cells) under hypoxia-reoxygenation to mimic ischemia-reperfusion injury. Pre-treat cells with 10–100 µM compound and measure viability via MTT assay. For uptake studies, label the compound with <sup>3</sup>H or FITC and quantify intracellular fluorescence over time. Compare to positive controls like Trolox .
Q. How does the cyclopentylamine moiety influence pharmacokinetic properties?
- Methodological Answer : Perform comparative ADMET studies using Caco-2 monolayers for permeability (Papp). The rigid cyclopentyl ring may reduce metabolic clearance vs. linear analogs. Assess plasma protein binding via equilibrium dialysis and hepatic metabolism using human liver microsomes with CYP450 inhibitors (e.g., ketoconazole). Reference β-alanine derivatives for baseline data .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to validate target engagement?
- Methodological Answer : Use CRISPR-Cas9 knockout models (e.g., MCAD-deficient cells) to confirm enzyme-specific effects. For off-target profiling, perform kinome-wide screening (Eurofins KinaseProfiler) at 1 µM. Cross-validate with metabolomics (GC-MS) to identify pathway perturbations (e.g., TCA cycle intermediates) .
Q. Conflicting synthetic yields: What factors dominate scalability?
- Methodological Answer : Scale-up challenges often arise from exothermic reactions (e.g., thiol-ene additions). Use reaction calorimetry (RC1) to optimize heat dissipation. For N- vs. S-alkylation regioselectivity (as in ), adjust solvent polarity (e.g., DMF vs. DCM) and nucleophile pKa. Pilot continuous-flow systems to improve reproducibility .
Key Methodological Takeaways
- Stereocontrol : Catalytic asymmetric synthesis > chiral resolution.
- Bioactivity Models : Prioritize enzyme kinetics over cell-based assays for mechanism elucidation.
- Analytical Workflow : NMR/LC-MS > UV/FT-IR for structural validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
